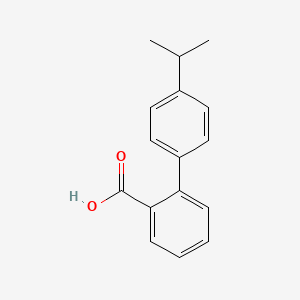

4'-Isopropylbiphenyl-2-carboxylic acid

Description

A Cornerstone of Advanced Organic Synthesis

Biphenyl (B1667301) carboxylic acid scaffolds are integral to the construction of a multitude of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with unique optical properties. The inherent rigidity and defined three-dimensional structure of the biphenyl core allow for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological or physical functions.

One of the most prominent methods for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.orggoogle.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. mdpi.comlibretexts.org The versatility and functional group tolerance of this reaction have made it a cornerstone of modern organic synthesis. For instance, the synthesis of biphenyl carboxylic acids often involves the coupling of a halogenated benzoic acid or its ester with a substituted phenylboronic acid. nist.gov

The presence of a carboxylic acid group on the biphenyl scaffold can sometimes present challenges in Suzuki-Miyaura couplings, as it can coordinate to the palladium catalyst and potentially deactivate it. researchgate.net To circumvent this, the carboxylic acid is often protected as an ester during the coupling reaction, followed by saponification to yield the desired carboxylic acid. researchgate.net

Driving Innovation in Chemical Methodology

The development of new and efficient ways to synthesize and functionalize biphenyl derivatives is an active area of chemical research. nist.gov The demand for these compounds, particularly in the pharmaceutical industry, fuels the innovation of more sustainable and cost-effective synthetic routes. nih.gov For example, research into "green chemistry" approaches for Suzuki-Miyaura couplings aims to use less hazardous solvents and more efficient, recyclable catalysts. nih.gov

Biphenyl derivatives are particularly relevant in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. mdpi.com Many of these drugs, known as 'sartans', contain a biphenyl scaffold as a key structural element. mdpi.com The specific substitution pattern on the biphenyl rings is crucial for their biological activity.

In Focus: 4'-Isopropylbiphenyl-2-carboxylic acid

While the broader class of biphenyl carboxylic acids is well-documented, specific research focusing solely on this compound is more limited. However, its structural components suggest its role as a valuable intermediate in organic synthesis.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 84392-25-6 | mdpi.com |

| Molecular Formula | C₁₆H₁₆O₂ | mdpi.com |

| Molecular Weight | 240.3 g/mol | rsc.org |

Synthesis: The synthesis of this compound can be achieved through a Suzuki-Miyaura coupling reaction. A plausible synthetic route would involve the reaction of a 2-halobenzoic acid derivative (such as methyl 2-iodobenzoate) with 4-isopropylphenylboronic acid, followed by the hydrolysis of the ester to the carboxylic acid.

Spectroscopic Data: Detailed spectroscopic data for this compound is not widely available in the public domain. However, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns determined by their substitution. A septet and a doublet would be expected for the isopropyl group protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear in the downfield region (typically 165-185 ppm). libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (typically in the range of 3300-2500 cm⁻¹) and a strong C=O stretching vibration (around 1700 cm⁻¹). libretexts.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 240.3). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl group. nih.gov

Relevance in Chemical Research: The structure of this compound, with its specific substitution pattern, makes it a potentially valuable building block in medicinal chemistry and materials science. The isopropyl group can influence the lipophilicity and steric profile of molecules derived from it, which can be crucial for their interaction with biological targets or for controlling the packing of molecules in solid-state materials. The 2-carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBDDZNRMUSDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225721 | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-25-6 | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Approaches to 4 Isopropylbiphenyl 2 Carboxylic Acid

Retrosynthetic Analysis of the 4'-Isopropylbiphenyl-2-carboxylic acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the most logical primary disconnection is the carbon-carbon single bond connecting the two phenyl rings. This C-C bond is the central feature of the biphenyl (B1667301) scaffold.

This disconnection suggests that the biphenyl core can be assembled via a cross-coupling reaction, a cornerstone of modern synthetic chemistry. This leads to two primary synthetic routes based on which precursor carries the nucleophilic or electrophilic character:

Route A: This route involves a coupling between a (4-isopropylphenyl) organometallic species (nucleophile) and a 2-halobenzoic acid derivative (electrophile).

Route B: Conversely, this pathway utilizes a (2-carboxyphenyl) organometallic species (nucleophile) and a 1-halo-4-isopropylbenzene (electrophile).

Further disconnection, known as functional group interconversion (FGI), can be applied. The carboxylic acid group can be derived from other functionalities, such as an ester, a nitrile, or a methyl group via oxidation. Similarly, the isopropyl group can be introduced onto a biphenyl or benzene ring through functionalization reactions like Friedel-Crafts alkylation. These disconnections provide a roadmap for selecting appropriate starting materials and reaction types, which are explored in the subsequent sections.

Advanced Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

The formation of the aryl-aryl bond is the key step in synthesizing the this compound backbone. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Biphenyl Assembly

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for creating C-C bonds, particularly for biaryl synthesis. gre.ac.ukwikipedia.org The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. wikipedia.orgmdpi.com

Transmetalation: The organoboron reagent (Ar'-BY₂) reacts with the Pd(II) complex, transferring its organic group to the palladium center and replacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. mdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could involve reacting 4-isopropylphenylboronic acid with a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid) or vice versa. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Electron-rich, bulky phosphine ligands are often employed to facilitate the reaction. academie-sciences.fr

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst precursor |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Nucleophilic coupling partner |

| Organohalide | Aryl iodides, bromides, chlorides, or triflates | Electrophilic coupling partner |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species and facilitates transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilizes reactants and influences reaction rate |

Ullmann Coupling and Mechanistic Considerations in Biaryl Synthesis

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org

Modern variations, often called Ullmann-type reactions, have been developed with improved catalytic systems and milder conditions, allowing for the synthesis of unsymmetrical biaryls. rsc.org The mechanism is complex and still debated but is generally believed to involve the formation of an organocopper intermediate. One proposed pathway involves the oxidative addition of copper to the aryl halide, followed by reaction with a second aryl halide molecule and subsequent reductive elimination to form the biaryl product. organic-chemistry.orgsci-hub.se

While less common now than palladium-catalyzed methods due to the often harsh conditions, the Ullmann coupling remains a relevant tool in biaryl synthesis. wikipedia.orgiitk.ac.in Recent advancements have focused on using innovative catalytic systems, including palladium, gold, and nickel nanoparticles, to overcome the limitations of traditional copper catalysts. rsc.org

Kumada and Stille Coupling Methodologies for Substituted Biphenyls

Kumada Coupling: The Kumada coupling, developed in 1972, was one of the first transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent (an organomagnesium halide) with an organohalide, catalyzed by nickel or palladium complexes. wikipedia.org This method is advantageous due to the ready availability and low cost of Grignard reagents. nih.govacs.org

For synthesizing this compound, a Kumada coupling could be performed between 4-isopropylphenylmagnesium bromide and a 2-halobenzoic acid derivative. A significant limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like the carboxylic acid) in the substrates. Therefore, protection of the carboxylic acid group would be necessary.

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, making them suitable for the synthesis of complex molecules. wikipedia.orgorgsyn.org

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The main drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Nucleophile | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Organohalide/Triflate | Pd | Mild conditions, high functional group tolerance, non-toxic boron reagents | Base sensitivity of some substrates |

| Ullmann | Aryl Halide | Aryl Halide | Cu | Cost-effective catalyst | Harsh conditions, limited substrate scope (traditionally) |

| Kumada | Grignard Reagent | Organohalide/Triflate | Ni or Pd | High reactivity, inexpensive Grignard reagents | Low functional group tolerance |

| Stille | Organostannane | Organohalide/Triflate | Pd | Excellent functional group tolerance, stable reagents | Toxicity of tin compounds, purification challenges |

Regioselective Functionalization Strategies for the Biphenyl Core

An alternative to constructing the substituted biphenyl from two pre-functionalized rings is to first synthesize the biphenyl core and then introduce the required functional groups. This approach requires highly regioselective reactions to ensure the substituents are placed at the correct positions (C2 for the carboxylic acid and C4' for the isopropyl group).

Introduction of the Isopropyl Moiety

The isopropyl group is typically introduced onto an aromatic ring via a Friedel-Crafts alkylation reaction. This reaction involves treating an aromatic compound with an alkylating agent, such as isopropyl alcohol or propylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like a zeolite. google.com

When functionalizing a biphenyl core, the directing effects of the existing substituent (the carboxylic acid group at the C2 position) must be considered. The carboxylic acid group is a deactivating, meta-directing group. Therefore, direct Friedel-Crafts alkylation of biphenyl-2-carboxylic acid would likely lead to a mixture of products, with substitution occurring on the carboxylated ring at the meta positions and on the unsubstituted ring, making it difficult to achieve the desired 4'-isopropyl isomer with high selectivity.

A more viable strategy would be to introduce the isopropyl group onto a benzene ring first to form cumene (isopropylbenzene), which is then used as a coupling partner in one of the cross-coupling reactions described above. This approach ensures the unequivocal placement of the isopropyl group at the desired 4'-position of the final product.

Carboxylation Strategies for ortho-Substitution on Biphenyl Systems

The introduction of a carboxylic acid group at the sterically hindered ortho-position of a biphenyl system is a significant synthetic challenge. Directed ortho-metalation (DoM) stands out as a powerful strategy to achieve this transformation with high regioselectivity. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid moiety.

In a potential synthetic route to this compound, a suitable precursor bearing a directing group at the 2-position of the biphenyl scaffold would be required. For instance, a precursor with a DMG such as an amide, oxazoline, or methoxy group could be employed. The general sequence would involve the formation of the 4'-isopropylbiphenyl core, followed by the DoM-carboxylation step.

Hypothetical DoM Carboxylation Pathway:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Directed ortho-Metalation | 4'-Isopropylbiphenyl with a directing group at the 2-position, n-BuLi or s-BuLi in THF, -78 °C to 0 °C | 2-Lithio-4'-isopropylbiphenyl derivative |

| 2 | Carboxylation | Carbon dioxide (gas or solid), followed by acidic workup (e.g., HCl) | This compound |

An alternative, though often less regioselective, approach involves the carboxylation of a Grignard reagent. This would necessitate the preparation of 2-bromo-4'-isopropylbiphenyl, which could then be converted to the corresponding Grignard reagent by treatment with magnesium metal. Subsequent reaction with carbon dioxide would yield the desired carboxylic acid. However, the synthesis of the 2-bromo-4'-isopropylbiphenyl precursor itself might require a multi-step sequence.

Chemoselective Transformations for Intermediate Derivatization

Throughout the synthesis of this compound, chemoselective transformations are crucial to ensure that specific functional groups react while others remain intact. For instance, if the synthesis involves a Suzuki-Miyaura coupling to form the biphenyl linkage, the choice of coupling partners and reaction conditions must be carefully selected to avoid unwanted side reactions.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of 2-bromobenzoic acid with 4-isopropylphenylboronic acid. This approach directly introduces the required carboxylic acid functionality. However, the electronic nature of the 2-bromobenzoic acid can influence the reaction efficiency.

Suzuki-Miyaura Coupling Approach:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromobenzoic acid | 4-Isopropylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | Not Reported |

| 2-Iodobenzoic acid | 4-Isopropylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF | Not Reported |

The chemoselectivity of subsequent reactions is also critical. For example, if a reduction step is necessary to modify a functional group on an intermediate, a reagent must be chosen that does not affect the carboxylic acid or other sensitive moieties. Borane-based reducing agents, for instance, can selectively reduce other functional groups in the presence of a carboxylic acid under specific conditions.

Optimization of Synthetic Pathways and Reaction Efficiencies

In the context of a Suzuki-Miyaura coupling, optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems. For sterically hindered couplings, such as the formation of an ortho-substituted biphenyl, the use of bulky phosphine ligands (e.g., SPhos, XPhos) can significantly improve the reaction yield. The reaction temperature and time are also critical parameters that need to be fine-tuned.

Factors for Optimization in Suzuki-Miyaura Coupling:

| Parameter | Variables | Impact on Efficiency |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Activity, stability, and cost |

| Ligand | Triphenylphosphine, Buchwald ligands | Steric and electronic properties influencing catalytic activity |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Strength and solubility affecting transmetalation |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Polarity and temperature range |

| Temperature | Room temperature to reflux | Reaction rate and catalyst stability |

For a directed ortho-metalation strategy, optimization would focus on the choice of the directing group, the organolithium reagent, and the reaction temperature to achieve high yields of the desired ortho-carboxylated product while minimizing side reactions such as metalation at other positions or attack on the directing group itself.

Ultimately, the most efficient synthetic pathway would likely be a convergent synthesis that builds the two substituted phenyl rings separately and then couples them in a late-stage, high-yielding step. The choice between a DoM-carboxylation route and a Suzuki-Miyaura coupling of a pre-carboxylated fragment would depend on the availability and cost of the starting materials, as well as the scalability and robustness of each synthetic step.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Isopropylbiphenyl 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise connectivity and electronic environment of atoms within a molecule.

The ¹H NMR spectrum of 4'-isopropylbiphenyl-2-carboxylic acid provides distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group is characteristically found at the downfield region of the spectrum, typically between 10-12 ppm, often as a broad singlet due to hydrogen bonding and exchange. libretexts.org Protons on the aromatic rings appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the isopropyl and carboxylic acid substituents. The isopropyl group itself gives rise to a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃), a classic signature of this functionality.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11-13 | Broad Singlet | - |

| Aromatic Protons | ~7.2-8.1 | Multiplet | - |

| Isopropyl Methine (-CH) | ~3.0 | Septet | ~7.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 165-185 ppm range. libretexts.org The aromatic carbons show signals between 120-150 ppm, with the carbons attached to the substituents (ipso-carbons) having distinct chemical shifts. The carbons of the isopropyl group are observed in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~172 |

| Aromatic C (quaternary) | ~140-149 |

| Aromatic C-H | ~125-131 |

| Isopropyl Methine (-CH) | ~34 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the biphenyl (B1667301) rings. youtube.com A key correlation would also be observed between the isopropyl methine proton and the methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.edu This technique is crucial for assigning the signals of protonated carbons by linking the previously identified proton resonances to their directly attached carbon atoms. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the isopropyl methine and methyl proton signals would correlate with their respective carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) proton-carbon correlations, which is vital for piecing together the entire molecular structure, especially around quaternary carbons. youtube.com In the context of this compound, HMBC correlations would be expected from the isopropyl protons to the aromatic carbons of the isopropyl-substituted ring. Furthermore, correlations from the aromatic protons to the carboxylic acid carbonyl carbon would definitively establish the position of the carboxylic acid group. youtube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy probes the vibrational modes of the molecule, providing characteristic absorption bands for its functional groups. For this compound, the spectrum is dominated by a very broad O-H stretching absorption for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. libretexts.org The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. instanano.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic and aliphatic parts of the molecule are also present at lower frequencies. instanano.com

Interactive Data Table: Key FTIR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2970 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy (typically within 5 ppm). escholarship.org For this compound (C₁₆H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). nih.govresearchgate.net The biphenyl structure would likely lead to fragments corresponding to the individual substituted phenyl rings.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. mdpi.com For this compound, the X-ray structure would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems. Furthermore, it would show the intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures in the solid state. researchgate.netmdpi.com

Determination of Crystal System and Space Group

The determination of the crystal system and space group is a fundamental step in crystallographic analysis. This information defines the symmetry of the unit cell and the arrangement of molecules within it. Without experimental data from single-crystal X-ray diffraction for this compound, these parameters cannot be reported.

A hypothetical data table for such findings would be structured as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

| Density (calculated) (g/cm³) | Undetermined |

Analysis of Molecular Conformation and Stereochemistry

A detailed analysis would also describe the orientation of the carboxylic acid group relative to its attached phenyl ring and the conformation of the isopropyl group. As the molecule is chiral due to the restricted rotation around the biphenyl bond, a crystallographic study would determine if the crystal grows as a racemic mixture or resolves into enantiopure crystals.

Table 2: Hypothetical Key Conformational Parameters for this compound

| Parameter | Description | Value |

| Dihedral Angle (C1'-C2'-C1-C2) | Angle between the two phenyl rings | Undetermined |

| Torsion Angle (C1-C2-C(O)-O) | Orientation of the carboxylic acid group | Undetermined |

Elucidation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form hydrogen-bonded dimers with neighboring molecules. These dimers are a common structural motif in carboxylic acids.

Theoretical and Computational Investigations of 4 Isopropylbiphenyl 2 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 4'-Isopropylbiphenyl-2-carboxylic acid, DFT studies are instrumental in understanding its fundamental chemical nature.

Quantum Chemical Calculation of Electronic Structure and Energetics

Quantum chemical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations provide crucial data on the molecule's stability and reactivity.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the electron-donating isopropyl group and the electron-withdrawing carboxylic acid group influence the electron density distribution across the biphenyl (B1667301) system. The HOMO is expected to be localized primarily on the isopropyl-substituted phenyl ring, while the LUMO is anticipated to be concentrated on the phenyl ring bearing the carboxylic acid group. This distribution facilitates intramolecular charge transfer, a property that can be quantitatively described through computational analysis.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Calculated Value (Exemplary) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is exemplary and representative of values obtained for similar biphenyl derivatives through DFT calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. The calculated chemical shifts for the aromatic protons and carbons are influenced by the electronic effects of the isopropyl and carboxylic acid substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of experimental IR bands to specific vibrational modes. For this compound, characteristic vibrational frequencies would include the C=O stretching of the carboxylic acid, the O-H stretching, and the various C-H and C-C stretching and bending modes of the biphenyl backbone and isopropyl group.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopy | Parameter | Predicted Value (Exemplary) |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 8.2 ppm |

| ¹H NMR | Chemical Shift (CH, isopropyl) | 3.0 ppm (septet) |

| ¹H NMR | Chemical Shift (CH₃, isopropyl) | 1.3 ppm (doublet) |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1720 cm⁻¹ |

Note: The data in this table is exemplary and based on typical values for similar functional groups and molecular structures.

Mechanistic Probes of Key Synthetic Reactions

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions. The synthesis of this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism of which can be elucidated through theoretical studies.

Transition State Characterization and Reaction Pathway Mapping

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. A plausible synthetic route to this compound is the coupling of 2-bromobenzoic acid with 4-isopropylphenylboronic acid. DFT calculations can be used to map the entire catalytic cycle, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Characterization of the transition states provides critical information about the energy barriers of each step, allowing for the identification of the rate-determining step.

Exploration of Regioselectivity and Stereoselectivity Origins

While the synthesis of this compound from the aforementioned reactants does not involve stereoselectivity at the biphenyl core, regioselectivity can be a factor in related reactions. Computational studies can explain the observed regioselectivity by comparing the activation energies of different possible reaction pathways. In the context of the biphenyl synthesis, the directing effects of the substituents play a crucial role, and these can be quantified through computational models.

Conformational Analysis and Rotational Barriers in Biphenyl Systems

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the rings is a key conformational parameter. In substituted biphenyls like this compound, the substituents can significantly influence this angle and the barrier to rotation around the central C-C bond.

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers for rotation. msu.edu The rotation around the biphenyl pivot bond can lead to atropisomerism if the rotation is sufficiently hindered. For this compound, the presence of the carboxylic acid group at the ortho position introduces significant steric hindrance, which is expected to result in a substantial rotational barrier. biomedres.us

Calculations can be performed by systematically varying the dihedral angle and calculating the energy at each point to generate a potential energy surface for the rotation. This allows for the determination of the energy of the planar (transition state) and twisted (ground state) conformations.

Table 3: Calculated Conformational Properties of this compound (Exemplary Data)

| Parameter | Calculated Value (Exemplary) |

|---|---|

| Ground State Dihedral Angle | ~60° |

Note: The data in this table is exemplary and based on computational studies of similarly substituted biphenyls.

Lack of Publicly Available Research Data for

Despite a comprehensive search for scholarly articles and research data, no specific theoretical and computational investigations focusing on this compound were found in the public domain.

While the field of computational chemistry frequently employs molecular modeling and simulation to explore the chemical space of various compounds, it appears that this compound has not been the specific subject of such published studies.

Research on structurally related compounds, such as other biphenyl carboxylic acid derivatives, is more readily available. These studies often involve techniques like:

Quantitative Structure-Activity Relationship (QSAR): These studies correlate the structural features of molecules with their biological activities. For biphenyl carboxylic acids, QSAR models have been used to understand how different substituents on the biphenyl core influence their therapeutic effects. researchgate.netmedcraveonline.comresearchgate.netsemanticscholar.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For various biphenyl derivatives, docking studies have been instrumental in elucidating their binding modes and affinities with biological targets. bohrium.comdntb.gov.uaresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into their conformational flexibility and interactions. Such simulations have been applied to other biphenyl acetic acid derivatives to understand their behavior in biological systems. researchgate.net

These computational approaches are powerful tools in drug discovery and materials science for designing and evaluating new molecules. mdpi.com However, the absence of published data specifically for this compound prevents the generation of a detailed and scientifically accurate article on its theoretical and computational investigations as requested.

Therefore, the "" article, particularly the section on "Molecular Modeling and Simulation for Chemical Space Exploration," cannot be generated at this time due to the lack of specific research findings and data for this compound.

Chemical Transformations and Derivative Diversification of 4 Isopropylbiphenyl 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide range of chemical modifications, including functional group interconversions through esterification and amidation, as well as reduction and decarboxylation reactions.

The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The reaction of 4'-Isopropylbiphenyl-2-carboxylic acid with various alcohols under acidic conditions (e.g., Fischer-Speier esterification using a strong acid catalyst like sulfuric acid) or by using coupling agents yields the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would produce methyl or ethyl 4'-isopropylbiphenyl-2-carboxylate, respectively. These reactions are typically high-yielding and allow for the introduction of a wide array of alkyl or aryl groups. nih.gov

Amidation: Amide derivatives are readily synthesized by reacting this compound with primary or secondary amines. fiveable.me This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orglibretexts.org The resulting highly reactive acyl chloride then readily reacts with an amine to form the amide bond. libretexts.org Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate direct amide bond formation under milder conditions. fiveable.melibretexts.org Boric acid has also been shown to be an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines at elevated temperatures. orgsyn.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound + Methanol | H₂SO₄ (cat.), heat | Methyl 4'-isopropylbiphenyl-2-carboxylate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Benzylamine | N-Benzyl-4'-isopropylbiphenyl-2-carboxamide | Amidation (via acyl chloride) |

| This compound + Aniline | DCC, DMAP | N-Phenyl-4'-isopropylbiphenyl-2-carboxamide | Amidation (coupling agent) |

| This compound + Benzylamine | Boric Acid, Toluene, heat | N-Benzyl-4'-isopropylbiphenyl-2-carboxamide | Catalytic Amidation orgsyn.org |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4'-isopropyl-[1,1'-biphenyl]-2-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.com The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. chemistrysteps.comlibretexts.orgkhanacademy.orgyoutube.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols. chemistrysteps.comkhanacademy.org This reduction provides a route to a different class of derivatives with potential applications as ligands or in polymer synthesis.

Decarboxylation: The removal of the carboxylic acid group to yield 4-isopropylbiphenyl (B1216656) is another key transformation. Aromatic carboxylic acids can undergo decarboxylation, although often requiring harsh conditions. organic-chemistry.orgnih.gov For certain substituted aromatic carboxylic acids, decarboxylation can be facilitated by heating in the presence of a copper catalyst (e.g., copper chromite) in a high-boiling solvent like quinoline. google.com Modern methods may employ transition-metal catalysts, such as those based on silver or palladium, to effect decarboxylation under milder conditions. nih.govbham.ac.uk For instance, silver carbonate (Ag₂CO₃) in DMSO has been used for the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org

Electrophilic and Nucleophilic Modifications of the Biphenyl (B1667301) System

The aromatic rings of the biphenyl scaffold are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. wikipedia.orgyoutube.com The position of substitution is directed by the existing substituents: the carboxylic acid group and the isopropyl group.

Electrophilic Aromatic Substitution (SₑAr): The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. Therefore, electrophilic attack on the ring bearing the carboxyl group is deactivated and will preferentially occur at the positions meta to the carboxyl group (positions 3 and 5). The isopropyl (-CH(CH₃)₂) group is an electron-donating group and an ortho-, para-director. rsc.org It activates the ring it is attached to, making it more susceptible to electrophilic attack than the other ring. Since the para position (4') is already occupied, electrophilic substitution will be directed to the ortho positions (3' and 5').

Given these competing effects, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is most likely to occur on the isopropyl-substituted ring at the 3' and 5' positions due to its activated nature. youtube.commasterorganicchemistry.com For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 4'-isopropyl-3'-nitro-[1,1'-biphenyl]-2-carboxylic acid. rsc.org

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common for this system unless a strong electron-withdrawing group (like a nitro group) is present on the ring, and a good leaving group (like a halide) is also attached to the same ring. libretexts.org If, for example, a nitro group were introduced onto one of the rings, it could activate a suitably positioned leaving group towards displacement by a nucleophile.

Introduction of Diverse Substituents via Post-Synthetic Functionalization

Post-synthetic functionalization refers to the chemical modification of the molecule after the primary biphenyl-carboxylic acid structure has been assembled. This allows for the late-stage introduction of chemical diversity. For example, if the reduction of the carboxylic acid is performed as described in section 5.1.2 to yield (4'-isopropyl-[1,1'-biphenyl]-2-yl)methanol, the resulting benzylic alcohol can be further functionalized. It can be converted to a leaving group (e.g., a tosylate or halide) and then be subjected to nucleophilic substitution reactions to introduce a wide variety of functionalities. libretexts.org

Similarly, if an electrophilic substitution reaction like nitration is carried out (section 5.2), the resulting nitro-derivative can be a versatile intermediate. The nitro group can be reduced to an amino group, which can then undergo a vast range of reactions, including diazotization, acylation, and alkylation, to generate a library of new compounds.

Exploration of Reactivity under Various Catalytic Systems

The synthesis and modification of this compound and its derivatives heavily rely on catalytic systems. The core biphenyl structure itself is often assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a boronic acid derivative of one ring and a halide of the other.

Further transformations can also be achieved using catalysis. For example, decarboxylative cross-coupling reactions, catalyzed by metals like copper, palladium, or silver, can couple the aromatic carboxylic acid directly with other substrates, extruding CO₂ in the process. bham.ac.ukgoogle.com Heteropolyacids have been investigated as environmentally benign catalysts for various organic reactions, including oxidations, and could potentially be applied to derivatives of this compound. researchgate.net The development of tandem catalytic processes, where multiple transformations occur in a single pot, offers an efficient route to complex derivatives. For instance, a tandem reduction/decarboxylation has been achieved using bimetallic nanoparticles on supported ionic liquid phases. nih.gov

Emerging Research Avenues and Future Outlook for 4 Isopropylbiphenyl 2 Carboxylic Acid Research

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. For a molecule like 4'-Isopropylbiphenyl-2-carboxylic acid, which is likely synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, several green chemistry strategies could be implemented.

Key Sustainable Approaches:

Alternative Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Future research could focus on utilizing greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis of this compound. For instance, the Suzuki-Miyaura cross-coupling for the synthesis of various biphenyl (B1667301) carboxylic acids has been successfully demonstrated in aqueous media, significantly reducing the environmental footprint. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. wjpmr.com Applying MAOS to the synthesis of this compound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry principles. While specific biocatalysts for the direct synthesis of this compound are not yet reported, the broader field of biocatalysis is rapidly expanding. Future research could involve screening for or engineering enzymes capable of catalyzing the key bond-forming reactions in its synthesis.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of Aqueous Media | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Microwave Irradiation | Faster reaction times, increased energy efficiency, potentially higher yields. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. |

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. For the synthesis of this compound, ML algorithms could be trained on existing datasets of similar cross-coupling reactions to predict optimal catalysts, solvents, bases, and temperatures. beilstein-journals.orgsemanticscholar.org

This data-driven approach can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.orgsemanticscholar.org For instance, an ML model could predict the yield of this compound for a wide range of reaction parameters, allowing researchers to identify the most promising conditions for laboratory investigation. Furthermore, ML can aid in the discovery of novel synthetic routes by identifying non-obvious reaction pathways.

Exploration of Novel Reaction Manifolds and Catalytic Systems

The development of novel catalysts is a cornerstone of chemical innovation. For the synthesis of this compound, which relies on the formation of a biaryl bond, research into new catalytic systems for cross-coupling reactions is highly relevant.

Areas of Exploration:

Advanced Palladium Catalysts: While palladium catalysts are the workhorse of Suzuki-Miyaura coupling, research continues to focus on developing more active, stable, and reusable catalyst systems. This includes the use of palladium nanoparticles supported on various materials, which can offer advantages in terms of catalyst recovery and recycling. researchgate.net

Non-Palladium Catalysts: To reduce reliance on expensive and precious palladium, researchers are exploring the use of more abundant and less toxic metals like nickel, copper, and iron as catalysts for cross-coupling reactions. The development of efficient non-palladium catalysts for the synthesis of biphenyl derivatives would represent a significant step towards more sustainable chemical manufacturing.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under very mild conditions. Exploring photoredox-catalyzed pathways for the synthesis of this compound could lead to more energy-efficient and selective transformations.

Development of High-Throughput Screening Methodologies for Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or catalysts in parallel. nih.govnih.gov This technology is invaluable for accelerating the discovery and optimization of chemical reactions.

In the context of this compound, HTS could be employed to:

Screen Catalyst Libraries: A large library of potential catalysts (e.g., different metals, ligands) could be rapidly screened to identify the most effective one for the synthesis of the target molecule. nih.gov

Optimize Reaction Conditions: HTS can be used to systematically vary multiple reaction parameters (e.g., temperature, solvent, base, concentration) to quickly identify the optimal conditions for maximizing the yield and purity of this compound.

Discover New Reactions: By screening for unexpected product formation under a wide range of conditions, HTS can facilitate the discovery of novel chemical transformations involving this compound or its precursors.

The integration of HTS with machine learning algorithms represents a particularly powerful approach, where the data generated from HTS experiments can be used to train predictive models, which in turn can guide the design of subsequent H-T-S experiments in an iterative cycle of optimization. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Isopropylbiphenyl-2-carboxylic acid?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous biphenyl-carboxylic acids (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) are synthesized via condensation of substituted benzaldehydes with aminopyridines, followed by cyclization and functionalization. Catalysts like palladium or copper and solvents such as DMF or toluene are commonly used . Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) to improve yield and purity.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and P95 respirators for particulate protection. Ensure gloves are inspected for integrity before use .

- Ventilation : Use fume hoods to minimize inhalation risks. Avoid discharge into drainage systems .

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. How can researchers characterize the physical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Literature values for similar biphenyl-carboxylic acids (e.g., 4-Biphenylcarboxylic Acid) report melting points of 220–225°C .

- Solubility : Perform polarity-based solubility tests in solvents like DMSO, ethanol, or hexane. Note that biphenyl derivatives often exhibit low water solubility .

- Spectroscopy : Confirm structure via H/C NMR and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to light, moisture, and incompatible materials (e.g., strong oxidizers). Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is recommended .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled precursors to track carbon migration during cyclization.

- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or HPLC to identify rate-determining steps.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and validate proposed pathways .

Q. What strategies address low yields in biphenyl-carboxylic acid syntheses?

- Methodological Answer :

- Catalyst Optimization : Screen palladium/copper catalysts with ligands (e.g., PPh) to enhance coupling efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity using controlled microwave heating .

Q. How can researchers assess potential biological activity of this compound?

- Methodological Answer :

- In Silico Screening : Perform molecular docking against target proteins (e.g., cyclooxygenase for anti-inflammatory activity).

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.